molecular formula C17H16N2 B12122986 4-methyl-N-(2-methylphenyl)quinolin-2-amine

4-methyl-N-(2-methylphenyl)quinolin-2-amine

Katalognummer: B12122986
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: ZTZJOAJLYWKQAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(o-tolyl)quinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both methyl and o-tolyl groups on the quinoline ring enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(o-tolyl)quinolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and o-toluidine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphoric acid, to form the quinoline ring.

    Methylation: The resulting quinoline derivative is then methylated using methyl iodide and a base, such as potassium carbonate, to introduce the methyl group at the 4-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-methyl-N-(o-tolyl)quinolin-2-amine.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N-(o-tolyl)quinolin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and improve yields.

    Automated Synthesis: Employing automated synthesis equipment to ensure consistent product quality and reduce human error.

    Green Chemistry Approaches: Implementing environmentally friendly methods, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(o-tolyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(o-tolyl)quinolin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)

    Biological Studies: Researchers use the compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(o-tolyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with receptors can result in anti-inflammatory and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methylquinolin-2-amine: Lacks the o-tolyl group, resulting in different reactivity and biological activity.

    N-(o-tolyl)quinolin-2-amine:

    4-methyl-N-phenylquinolin-2-amine: Contains a phenyl group instead of an o-tolyl group, leading to variations in its electronic properties and reactivity.

Uniqueness

4-methyl-N-(o-tolyl)quinolin-2-amine is unique due to the presence of both the methyl and o-tolyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in medicinal chemistry, organic synthesis, and material science, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C17H16N2

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-methyl-N-(2-methylphenyl)quinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-12-7-3-5-9-15(12)18-17-11-13(2)14-8-4-6-10-16(14)19-17/h3-11H,1-2H3,(H,18,19)

InChI-Schlüssel

ZTZJOAJLYWKQAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.